molecular formula C5H5Cl2NO2S B13408425 2-Chlorosulfonyl-pyridinium chloride

2-Chlorosulfonyl-pyridinium chloride

Cat. No.: B13408425
M. Wt: 214.07 g/mol
InChI Key: XAJWHCVLZBSLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorosulfonyl-pyridinium chloride is a chemical compound with the molecular formula C5H5Cl2NO2S. It is an off-white solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility, making it valuable in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorosulfonyl-pyridinium chloride can be synthesized through the reaction of pyridine with chlorosulfonic acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Chlorosulfonyl-pyridinium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can also undergo oxidation under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorosulfonyl-pyridinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is utilized in the synthesis of biologically active molecules.

    Medicine: It plays a role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Chlorosulfonyl-pyridinium chloride involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorosulfonyl-pyridinium chloride is unique due to its specific reactivity profile and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C5H5Cl2NO2S

Molecular Weight

214.07 g/mol

IUPAC Name

pyridin-1-ium-2-sulfonyl chloride;chloride

InChI

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H

InChI Key

XAJWHCVLZBSLNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[NH+]C(=C1)S(=O)(=O)Cl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.